An In-Depth Technical Guide to 4-Cyano-4'-n-butyl-p-terphenyl: Properties and Applications
An In-Depth Technical Guide to 4-Cyano-4'-n-butyl-p-terphenyl: Properties and Applications
Introduction
4-Cyano-4'-n-butyl-p-terphenyl is a calamitic (rod-shaped) liquid crystal candidate belonging to the cyanoterphenyl family. Its elongated molecular structure, comprising a rigid terphenyl core, a flexible n-butyl tail, and a polar cyano headgroup, is characteristic of molecules that exhibit mesomorphic behavior. This guide provides a comprehensive overview of the fundamental properties of 4-Cyano-4'-n-butyl-p-terphenyl, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, expected physicochemical properties based on analogous compounds, a general synthetic approach, and its potential applications, particularly in the field of liquid crystal displays (LCDs) and other electro-optic devices.
Chemical Identity and Structure
The defining feature of 4-Cyano-4'-n-butyl-p-terphenyl is its molecular architecture. The p-terphenyl core provides a rigid, aromatic backbone that is essential for the formation of ordered liquid crystalline phases. The terminal n-butyl group introduces flexibility and influences the melting and clearing points of the mesophases. The highly polar cyano (-C≡N) group at the opposite end of the molecule is a critical determinant of its dielectric anisotropy, a key parameter for its application in display technologies.
| Identifier | Value |
| IUPAC Name | 4''-Butyl-[1,1':4',1''-terphenyl]-4-carbonitrile |
| Synonyms | 4-Cyano-4'-n-butyl-p-terphenyl, 4-cyano-4'-butylterphenyl |
| CAS Number | 66044-94-8[1] |
| Molecular Formula | C23H21N |
| Molecular Weight | 311.42 g/mol |
Physicochemical Properties
| Property | Expected Value/Characteristic | Justification |
| Appearance | White to off-white crystalline solid | Typical appearance for similar organic compounds. |
| Melting Point | Not available (by analogy, likely in the range of 100-200 °C) | The melting point will be influenced by the packing efficiency of the crystal lattice. |
| Boiling Point | Not available (high, with decomposition) | Due to its high molecular weight and aromatic nature, a high boiling point is expected. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., toluene, chloroform) | The nonpolar terphenyl and butyl components dominate its solubility profile. |
Liquid Crystalline Properties
The primary interest in 4-Cyano-4'-n-butyl-p-terphenyl lies in its potential to form liquid crystal phases. The combination of a rigid core and a flexible tail is a classic design for thermotropic liquid crystals, where phase transitions are induced by temperature changes.
It is highly probable that 4-Cyano-4'-n-butyl-p-terphenyl exhibits one or more mesophases, such as nematic and/or smectic phases, over a specific temperature range. The nematic phase is characterized by long-range orientational order of the molecular long axes, while the smectic phase possesses additional positional order in one dimension (layered structures). The specific transition temperatures (crystal to mesophase and mesophase to isotropic liquid) are critical parameters that would need to be determined experimentally using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The 4-n-alkyl-4-cyano-p-terphenyls are known to form stable, wide-range nematic mixtures, which are valuable for electro-optic displays[2].
Synthesis and Characterization
A general and effective method for the preparation of 4-n-alkyl-4″-cyano-p-terphenyls starts from p-terphenyl. This multi-step synthesis offers good yields and can be adapted for various alkyl chain lengths.
General Synthetic Protocol
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Friedel-Crafts Acylation: p-Terphenyl is acylated with an appropriate acyl halide (e.g., butyryl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the butyl group as a ketone.
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Wolff-Kishner Reduction: The resulting ketone is reduced to the corresponding 4-n-butyl-p-terphenyl using hydrazine and a strong base.
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Second Friedel-Crafts Acylation: The 4-n-butyl-p-terphenyl is then acylated with acetyl chloride to introduce an acetyl group at the 4''-position.
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Oxidation: The acetyl group is oxidized to a carboxylic acid.
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Amidation: The carboxylic acid is converted to its acid chloride and then reacted with ammonia to form the corresponding amide.
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Dehydration: The amide is dehydrated to yield the final product, 4-Cyano-4'-n-butyl-p-terphenyl.
A schematic of this synthetic workflow is presented below.
Caption: General synthetic workflow for 4-Cyano-4'-n-butyl-p-terphenyl.
Characterization Techniques
The successful synthesis and purification of 4-Cyano-4'-n-butyl-p-terphenyl would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies, particularly the strong C≡N stretch of the nitrile group.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.
Spectral Properties (Expected)
While experimental spectra for 4-Cyano-4'-n-butyl-p-terphenyl are not available, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the terphenyl core, likely in the range of 7.0-8.0 ppm. The aliphatic protons of the n-butyl chain would appear in the upfield region, typically between 0.9 and 2.7 ppm.
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¹³C NMR: The spectrum would display a larger number of signals corresponding to the 23 carbon atoms. The aromatic carbons would resonate between 120 and 150 ppm, while the cyano carbon would appear around 110-120 ppm. The aliphatic carbons of the butyl group would be found in the 13-35 ppm range.
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UV-Vis Spectroscopy: The extended π-conjugated system of the terphenyl core is expected to result in strong UV absorption, likely with a λmax in the range of 280-320 nm.
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Fluorescence Spectroscopy: Many cyanobiphenyl and cyanoterphenyl derivatives are known to be fluorescent. It is anticipated that 4-Cyano-4'-n-butyl-p-terphenyl would exhibit fluorescence emission upon excitation at its absorption maximum. The emission wavelength and quantum yield would be dependent on the solvent polarity and the molecule's aggregation state.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Cyano-4'-n-butyl-p-terphenyl is not publicly available. However, based on the hazard information for structurally similar cyanobiphenyl and cyanoterphenyl compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Toxicity: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation[3][4][5].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The following diagram outlines a standard workflow for the safe handling and experimental use of a chemical compound like 4-Cyano-4'-n-butyl-p-terphenyl.
Caption: General workflow for the safe handling and use of chemical compounds.
Conclusion
4-Cyano-4'-n-butyl-p-terphenyl represents a potentially valuable material for the development of liquid crystal mixtures with tailored properties for electro-optical applications. Its molecular design suggests the formation of stable nematic phases, a desirable characteristic for use in liquid crystal displays. While specific experimental data on its physicochemical and liquid crystalline properties are currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the established knowledge of related compounds. Further experimental investigation is necessary to fully elucidate the specific properties of this compound and to realize its potential in advanced materials.
References
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The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available at: [Link]
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material safety data sheet - Capot Chemical. (2008-11-04). Available at: [Link]
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4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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4-Cyano-4'-pentylbiphenyl - Wikipedia. Available at: [Link]
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Optical Activity of Chiral 4-Cyano 4'pentylbiphenyl: A Computational Study - IJEI JOURNAL. Available at: [Link]
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Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - MDPI. (2025-08-16). Available at: [Link]
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Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond - White Rose Research Online. (2022-06-10). Available at: [Link]
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4-Cyano-4'-n-butyl-p-terphenyl suppliers and producers - BuyersGuideChem. Available at: [Link]
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(PDF) tert-Butyl 4-cyanophenyl carbonate - ResearchGate. Available at: [Link]
